molecular formula C23H18Cl2N2O6 B3505064 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid

3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid

Cat. No. B3505064
M. Wt: 489.3 g/mol
InChI Key: HTCVEFWWHHZPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid, also known as BMB-Cl, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. In

Mechanism of Action

3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid inhibits the activity of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in the phosphorylation state of the substrate. This, in turn, can lead to changes in cellular signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects:
3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. Inhibition of PTP1B by 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP-1 and SHP-2 by 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has been shown to enhance T cell activation and cytokine production, suggesting a potential role in the treatment of autoimmune disorders. 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has also been shown to have anti-inflammatory effects, potentially through inhibition of PTPs involved in inflammatory signaling pathways.

Advantages and Limitations for Lab Experiments

3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has several advantages for lab experiments. It is a highly potent and specific inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cellular signaling pathways. Its synthesis method has been optimized to achieve a high yield of 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid with high purity. However, 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid also has limitations. It is a relatively expensive compound, which may limit its use in some experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents for some experiments.

Future Directions

There are several future directions for research on 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid. One area of interest is the development of more potent and selective inhibitors of PTPs. Another area of interest is the identification of specific PTP targets for 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid and other PTP inhibitors. This could lead to the development of more targeted therapies for diseases involving dysregulation of PTP activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid and other PTP inhibitors.

Scientific Research Applications

3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has been widely used in scientific research as a tool to study the role of PTPs in cellular signaling pathways. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of many diseases, including cancer, diabetes, and autoimmune disorders. 3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2.

properties

IUPAC Name

3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O6/c1-32-19-5-3-13(24)9-17(19)21(28)26-15-7-12(23(30)31)8-16(11-15)27-22(29)18-10-14(25)4-6-20(18)33-2/h3-11H,1-2H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCVEFWWHHZPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.